1H and 13C NMR Chemical Shifts for 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone: A Comprehensive Analytical Guide
1H and 13C NMR Chemical Shifts for 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of halogenated dihydrochalcone derivatives, such as 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone (CAS: 898767-57-2), requires a rigorous analytical approach. This compound features a highly specific arrangement of electron-withdrawing halogens across two distinct aromatic systems, bridged by a flexible propanone linker. This technical guide provides an in-depth analysis of its predicted 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts. By leveraging spin system dynamics and heteronuclear ( 19 F- 13 C) coupling principles, this document establishes a self-validating framework for researchers and drug development professionals to unequivocally verify the structural integrity of this molecule.
Structural Analysis & Spin System Dynamics
To accurately assign the NMR resonances, the molecule must be deconstructed into three interacting domains[1]:
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Domain A (The 2,3-Dichlorophenyl Ring): Attached directly to the carbonyl carbon. The steric bulk of the ortho-chlorine atom forces the carbonyl group out of coplanarity with the phenyl ring. This dihedral twist disrupts π -conjugation, significantly deshielding the carbonyl carbon compared to a planar acetophenone system.
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Domain B (The Propanone Linker): An ethylene bridge (-CH 2 -CH 2 -) connecting the carbonyl to the fluorinated ring. This creates an aliphatic A 2 X 2 or AA'BB' spin system that is highly sensitive to the anisotropic effects of the adjacent π -systems.
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Domain C (The 3-Fluorophenyl Ring): The presence of a highly electronegative 19 F nucleus (spin I=1/2 , 100% natural abundance) introduces complex heteronuclear spin-spin coupling ( JCF and JHF ) that propagates through the σ -bond framework, serving as an internal validation matrix for spectral assignment[2].
1 H NMR Spectral Assignment & Causality
The 1 H NMR spectrum is defined by the interplay of inductive deshielding and scalar coupling. The aliphatic protons of the propanone linker present as two distinct multiplets (often appearing as pseudo-triplets). The α -protons are heavily deshielded by the adjacent carbonyl group, while the β -protons are shielded slightly more but remain influenced by the adjacent fluorophenyl ring.
In the aromatic region, the 2,3-dichlorophenyl ring exhibits a classic AMX or ABC spin system, while the 3-fluorophenyl ring displays complex multiplet structures due to 3JHF and 4JHF heteronuclear coupling[3].
Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| H- α (CH 2 ) | 3.20 - 3.25 | t (or m) | 3JHH≈7.5 | 2H |
| H- β (CH 2 ) | 3.00 - 3.05 | t (or m) | 3JHH≈7.5 | 2H |
| H-4' (Ring A) | 7.50 | dd | 3JHH≈8.0 , 4JHH≈1.5 | 1H |
| H-5' (Ring A) | 7.30 | t | 3JHH≈8.0 | 1H |
| H-6' (Ring A) | 7.35 | dd | 3JHH≈8.0 , 4JHH≈1.5 | 1H |
| H-2 (Ring B) | 6.95 | dt | 3JHF≈10.0 , 4JHH≈2.0 | 1H |
| H-4 (Ring B) | 6.90 | td | 3JHH≈8.0 , 4JHF≈2.0 | 1H |
| H-5 (Ring B) | 7.25 | td | 3JHH≈8.0 , 4JHF≈6.0 | 1H |
| H-6 (Ring B) | 7.00 | d (or br d) | 3JHH≈8.0 | 1H |
Note: Chemical shifts are empirically predicted based on additive substituent effects and established literature for halogenated dihydrochalcones.
13 C NMR Spectral Assignment & Fluorine Coupling
The most diagnostic feature of the 13 C NMR spectrum is the heteronuclear spin-spin coupling induced by the 19 F nucleus. Because standard 13 C spectra are acquired with 1 H decoupling but without 19 F decoupling, the carbons of the 3-fluorophenyl ring split into distinct doublets.
The magnitude of the carbon-fluorine coupling constant ( nJCF ) is strictly dependent on the number of intervening bonds. The ipso-carbon (C-3) exhibits a massive one-bond coupling ( 1JCF≈245 Hz) due to the high s-orbital character of the C-F bond. This predictable attenuation of J -values provides a self-validating mechanism to unequivocally assign the positions of the fluorinated ring carbons[4].
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( nJCF , Hz) |
| C=O | 201.5 | s | - |
| C- α | 44.5 | s | - |
| C- β | 29.5 | s | - |
| C-1' (Ring A) | 138.7 | s | - |
| C-2' (Ring A) | 132.5 | s | - |
| C-3' (Ring A) | 133.8 | s | - |
| C-4' (Ring A) | 131.2 | s | - |
| C-5' (Ring A) | 127.8 | s | - |
| C-6' (Ring A) | 128.9 | s | - |
| C-1 (Ring B) | 143.2 | d | 3JCF≈7.5 |
| C-2 (Ring B) | 115.3 | d | 2JCF≈21.0 |
| C-3 (Ring B) | 163.1 | d | 1JCF≈245.0 |
| C-4 (Ring B) | 113.6 | d | 2JCF≈21.0 |
| C-5 (Ring B) | 130.2 | d | 3JCF≈8.5 |
| C-6 (Ring B) | 124.7 | d | 4JCF≈3.0 |
Experimental Protocols for NMR Acquisition
To ensure scientific integrity and reproducibility, the following step-by-step methodology must be adhered to when acquiring the NMR spectra for this compound. This protocol is designed as a self-validating system, ensuring that relaxation times and heteronuclear couplings are accurately captured.
Step 1: Sample Preparation
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Weigh 10–15 mg of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone for 1 H NMR (or 30–50 mg for 13 C NMR) into a clean glass vial.
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Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
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Transfer the homogenous solution into a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).
Step 2: Instrument Tuning and Shimming
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Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz).
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Lock the magnetic field to the deuterium resonance of CDCl 3 .
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Perform automated or manual gradient shimming to achieve a sharp, symmetrical solvent peak.
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Critical Causality Step: Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies. Proper tuning on the 19 F channel is mandatory if 19 F-decoupled 13 C experiments ( 13 C{ 1 H, 19 F}) are required for secondary validation.
Step 3: Acquisition Parameters
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1 H NMR: Acquire using a standard 30° pulse program (zg30). Set the relaxation delay ( D1 ) to 1.0 second. Acquire 16 to 32 scans.
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13 C NMR: Acquire using a proton-decoupled pulse sequence (zgpg30).
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Causality Note: Set the relaxation delay ( D1 ) to at least 2.0–3.0 seconds. This extended delay is mandated to ensure complete longitudinal relaxation ( T1 ) of the quaternary carbons (C=O, C-1', C-2', C-3', C-1, C-3), which lack attached protons to facilitate rapid dipole-dipole relaxation. Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio.
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Step 4: Processing and Validation
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Apply a zero-filling factor to double the data points, enhancing digital resolution.
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Apply an exponential window function (line broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.
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Phase and baseline correct the spectra manually. Reference the TMS peak to exactly 0.00 ppm.
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Extract the JCF coupling constants from the 13 C spectrum to validate the 3-fluorophenyl ring assignment.
Workflow Diagram
The following diagram illustrates the logical progression of the NMR acquisition and spectral elucidation workflow, highlighting the integration of heteronuclear analysis.
Figure 1: NMR acquisition and spectral elucidation workflow for fluorinated propiophenones.
References
The mechanistic principles, J -coupling constants, and structural dynamics discussed in this guide are grounded in the following authoritative sources:
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4 - Journal of the American Chemical Society[4]. 2.2 - ACS Omega[2]. 3.3 - MDPI[3]. 4.1 - PubChem, National Institutes of Health (NIH)[1].
